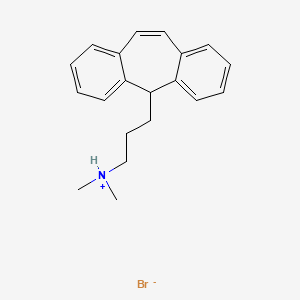
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is a chemical compound known for its applications in various fields, including medicine and chemistry. It is structurally related to tricyclic compounds and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide typically involves the alkylation of dibenzo[a,d]cycloheptene with propylamine, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its muscle relaxant properties and potential use in treating muscle spasms and related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of tricyclic antidepressants, which also target these pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: A tricyclic antidepressant with similar effects on neurotransmitter reuptake.
Nortriptyline: Another tricyclic antidepressant with comparable pharmacological properties.
Uniqueness
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
68263-45-6 |
|---|---|
Molecular Formula |
C20H24BrN |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;bromide |
InChI |
InChI=1S/C20H23N.BrH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
InChI Key |
HEYVAMBZLRUUFG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14477891.png)
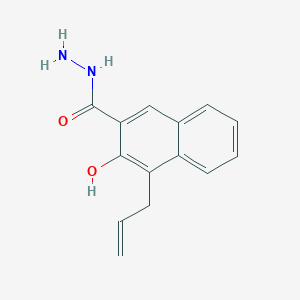
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
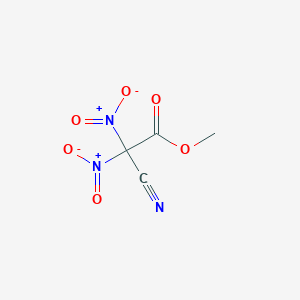

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
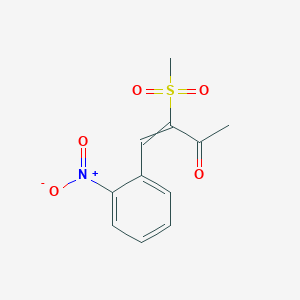

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
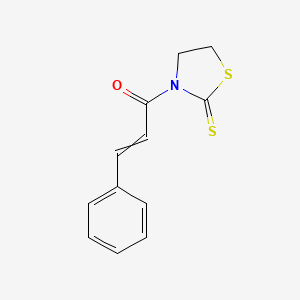

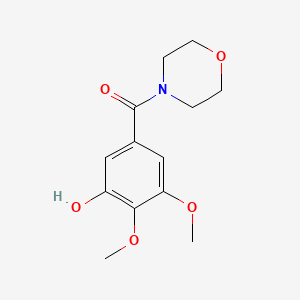
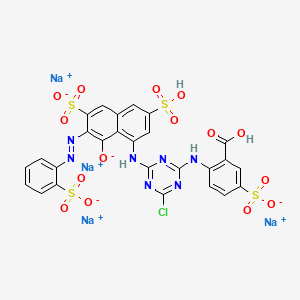
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
